molecular formula C12H8NO4- B14289820 2-(Methoxycarbonyl)quinoline-3-carboxylate CAS No. 113556-30-2

2-(Methoxycarbonyl)quinoline-3-carboxylate

Cat. No.: B14289820
CAS No.: 113556-30-2
M. Wt: 230.20 g/mol
InChI Key: WMPYSLGKYMVPAX-UHFFFAOYSA-M
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Description

2-(Methoxycarbonyl)quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxycarbonyl group at the second position and a carboxylate group at the third position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)quinoline-3-carboxylate typically involves the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylate with methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Quinoline-3-carbinol derivatives.

    Substitution: Various quinoline derivatives with different functional groups at the second position.

Scientific Research Applications

2-(Methoxycarbonyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxylate
  • 2-Methylquinoline-3-carboxylate
  • 2-Hydroxyquinoline-3-carboxylate

Uniqueness

2-(Methoxycarbonyl)quinoline-3-carboxylate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

CAS No.

113556-30-2

Molecular Formula

C12H8NO4-

Molecular Weight

230.20 g/mol

IUPAC Name

2-methoxycarbonylquinoline-3-carboxylate

InChI

InChI=1S/C12H9NO4/c1-17-12(16)10-8(11(14)15)6-7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,14,15)/p-1

InChI Key

WMPYSLGKYMVPAX-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=C1C(=O)[O-]

Origin of Product

United States

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